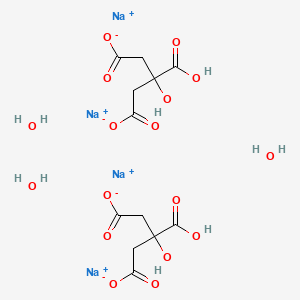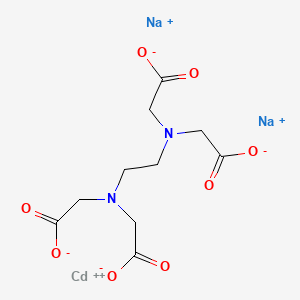
Disodium citrate sesquihydrate
Descripción general
Descripción
Disodium citrate sesquihydrate, also known as disodium hydrogen citrate sesquihydrate, is an acid salt of citric acid with the chemical formula Na₂C₆H₆O₇·1.5H₂O. It is commonly used as an antioxidant, acidity regulator, and sequestrant in various food products, including gelatin, jam, sweets, ice cream, carbonated beverages, milk powder, wine, and processed cheeses .
Aplicaciones Científicas De Investigación
Disodium citrate sesquihydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a buffering agent and a reagent in various chemical reactions.
Biology: It is employed in the extraction of organ and tissue samples.
Medicine: It is used to alleviate discomfort from urinary tract infections and as an ingredient in certain medications.
Industry: It is used in the food industry as an antioxidant, acidity regulator, and sequestrant
Mecanismo De Acción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disodium citrate sesquihydrate is typically synthesized by neutralizing citric acid with sodium hydroxide or sodium carbonate. The reaction is carried out in an aqueous solution, and the resulting product is crystallized to obtain the sesquihydrate form. The reaction can be represented as follows: [ \text{C₆H₈O₇} + 2\text{NaOH} \rightarrow \text{Na₂C₆H₆O₇} + 2\text{H₂O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled neutralization of citric acid with sodium hydroxide or sodium carbonate, followed by crystallization and drying processes to achieve the desired sesquihydrate form. The process ensures high purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Disodium citrate sesquihydrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reaction conditions.
Reduction: It can be reduced under specific conditions to yield different compounds.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .
Comparación Con Compuestos Similares
Trisodium citrate: Another salt of citric acid, commonly used as an anticoagulant and buffering agent.
Monosodium citrate: Used as a buffering agent and in pharmaceuticals.
Citric acid: The parent compound, widely used in food and beverages as an acidulant.
Uniqueness: Disodium citrate sesquihydrate is unique due to its sesquihydrate form, which provides specific properties such as enhanced solubility and stability. Its ability to act as an antioxidant, acidity regulator, and sequestrant makes it highly versatile in various applications .
Propiedades
IUPAC Name |
tetrasodium;3-carboxy-3-hydroxypentanedioate;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.4Na.3H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;3*1H2/q;;4*+1;;;/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPVLOQNBSHYEI-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.O.O.O.[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Na4O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6132-05-4 | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, hydrate (2:4:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.966 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methoxymethyl]oxirane](/img/structure/B8208669.png)
![N-[1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]ethyl]-2-chloropropanamide](/img/structure/B8208678.png)




![Sodium [(S)-Propylenediamine-N,N,N',N'-tetraacetato]samarate(III)](/img/structure/B8208716.png)

![disodium;2-[9-(carboxylatomethyl)-4,11-dioxo-1,3-dioxa-6,9-diaza-2λ2-plumbacycloundec-6-yl]acetate](/img/structure/B8208732.png)

